molecular formula C15H19N2Na3O18P2 B031385 Uridine 5'-diphosphoglucuronic acid trisodium salt CAS No. 63700-19-6

Uridine 5'-diphosphoglucuronic acid trisodium salt

Cat. No.: B031385
CAS No.: 63700-19-6
M. Wt: 646.23 g/mol
InChI Key: XXXUNWUNTOMVIG-QWGSIYABSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-5/'-diphosphoglucuronic acid is a nucleoside diphosphate sugar that is a source of glucuronic acid for polysaccharide biosynthesis. This compound can be used for the formation of many glucuronides with various aglycones.

Mechanism of Action

Biological Activity

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDP-GlcUA) is a nucleotide sugar involved in numerous biological processes, particularly in the context of glycosylation reactions. It serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, including proteins and lipids. This article provides an in-depth examination of the biological activity of UDP-GlcUA, including its synthesis, enzymatic functions, and implications in metabolic pathways.

  • Molecular Formula : C15H19N2Na3O18P2
  • Molecular Weight : 646.23 g/mol
  • CAS Number : 63700-19-6
  • Synonyms : UDP-GlcA, UDPGA

Synthesis

UDP-GlcUA can be synthesized enzymatically from uridine triphosphate (UTP) and glucuronic acid through the action of specific glycosyltransferases. The synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid via UDP-glucose dehydrogenase, which adds a carboxyl group to the glucose moiety.

Biological Functions

UDP-GlcUA plays a critical role in various biological activities:

  • Glycosylation : It acts as a donor substrate for glycosyltransferases in the biosynthesis of glycoproteins and glycolipids. This process is vital for cellular communication and structural integrity.
  • Detoxification : UDP-GlcUA is involved in the glucuronidation process, where it conjugates with xenobiotics and endogenous compounds to enhance their solubility and facilitate excretion.
  • Metabolic Regulation : It participates in metabolic pathways that regulate glucose metabolism and energy production.

Enzymatic Activity

UDP-GlcUA is predominantly utilized by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to various substrates. This enzymatic activity is essential for drug metabolism and the detoxification of harmful compounds.

Table 1: Enzymatic Reactions Involving UDP-GlcUA

EnzymeSubstrateProductReference
UGT1A1BilirubinBilirubin glucuronide
UGT2B7MorphineMorphine glucuronide
UGT2B4TestosteroneTestosterone glucuronide

Case Studies

Several studies have highlighted the importance of UDP-GlcUA in various biological contexts:

  • Drug Metabolism : A study demonstrated that UDP-GlcUA significantly enhances the glucuronidation of drugs like morphine, impacting their pharmacokinetics and therapeutic efficacy .
  • Toxicology Studies : Research on ochratoxin A metabolism showed that UDP-GlcUA mediates its detoxification through glucuronidation, indicating its protective role against toxic compounds .
  • Cancer Research : In cancer cells, altered expression levels of UGTs utilizing UDP-GlcUA have been linked to drug resistance mechanisms, underscoring its relevance in therapeutic strategies .

Properties

IUPAC Name

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUNWUNTOMVIG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N2Na3O18P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657574
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63700-19-6
Record name Uridine 5'-diphosphoglucuronic acid trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-diphosphoglucuronic acid trisodium salt
Reactant of Route 2
Uridine 5'-diphosphoglucuronic acid trisodium salt
Reactant of Route 3
Uridine 5'-diphosphoglucuronic acid trisodium salt
Reactant of Route 4
Uridine 5'-diphosphoglucuronic acid trisodium salt
Reactant of Route 5
Uridine 5'-diphosphoglucuronic acid trisodium salt
Reactant of Route 6
Uridine 5'-diphosphoglucuronic acid trisodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.